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Introduction
BMS-764459 is a synthetic agonist targeting the G-protein coupled receptor 120 (GPR120),

also known as Free Fatty Acid Receptor 4 (FFA4). GPR120 has emerged as a significant

therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes and

obesity.[1][2][3][4] This receptor is activated by long-chain free fatty acids and its stimulation

triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway,

leading to an increase in intracellular calcium concentration ([Ca2+]i).[2][5] Understanding the

electrophysiological consequences of GPR120 activation by agonists like BMS-764459 is

crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Patch-clamp electrophysiology is a powerful technique to study the effects of compounds on

ion channels and cellular excitability with high temporal and spatial resolution. These

application notes provide detailed protocols for utilizing BMS-764459 in patch-clamp studies to

investigate its impact on cellular electrophysiology.

Quantitative Data Summary of Representative
GPR120 Agonists
While specific electrophysiological data for BMS-764459 is not extensively available in public

literature, the following table summarizes the potency of other well-characterized GPR120
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agonists. This data can serve as a reference for designing experiments and anticipating the

effective concentration range for BMS-764459.

Compound
Name

Assay Type Species
Potency
(EC50/pEC50/I
C50)

Reference

TUG-891
Ca2+

Mobilization
Human EC50 = 43.7 nM [6]

TUG-891
β-arrestin

Recruitment
Human - [7]

GSK137647A
Ca2+

Mobilization
Human pEC50 = 6.3 [1][8]

GSK137647A - -

>50-fold

selectivity over

FFA1

[5][8]

GPR120 Agonist

III
- Human EC50 = 17 nM [9]

AZ13581837
Ca2+

Mobilization
Human EC50 = 120 nM [10]

Signaling Pathway of GPR120 Activation
Activation of GPR120 by an agonist such as BMS-764459 initiates a signaling cascade that

results in the modulation of various cellular functions. The canonical pathway involves the

coupling of the receptor to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into

the cytoplasm. This rise in intracellular calcium can modulate the activity of various ion

channels and other downstream effectors.
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GPR120 Signaling Pathway

Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed for investigating the effects of BMS-764459 on ion channel activity in

a cell line endogenously or heterologously expressing GPR120.

1. Materials and Reagents

Cell Line: HEK293, CHO, or other suitable cell line stably expressing human GPR120.

BMS-764459: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired

concentrations in the extracellular solution on the day of the experiment.

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.

Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5

EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290-300

mOsm.

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with

intracellular solution.
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Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B, HEKA EPC 10, or

similar.

Microscope: Inverted microscope with appropriate optics for cell visualization.

Micromanipulator: For precise positioning of the patch pipette.

Perfusion System: To allow for the application and washout of BMS-764459.

2. Experimental Workflow
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3. Step-by-Step Methodology

Cell Preparation:

Culture GPR120-expressing cells on glass coverslips in appropriate growth medium.

Use cells at 50-80% confluency for experiments.

On the day of recording, transfer a coverslip to the recording chamber mounted on the

microscope stage.

Solution Preparation:

Prepare fresh extracellular and intracellular solutions and filter them (0.22 µm filter).

Bubble the extracellular solution with 95% O2 / 5% CO2 if required for the cell type.

Prepare serial dilutions of BMS-764459 in the extracellular solution from the stock

solution.

Pipette Preparation:

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

Fire-polish the pipette tips to a final resistance of 3-5 MΩ.

Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

Recording Procedure:

Mount the filled pipette onto the micromanipulator headstage.

Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath

solution.

Under visual guidance, approach a healthy-looking cell with the pipette tip.

Once the pipette touches the cell membrane, release the positive pressure to form a high-

resistance seal (GΩ seal).
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Apply gentle suction to rupture the cell membrane and establish the whole-cell

configuration.

Switch the amplifier to voltage-clamp or current-clamp mode as required for the

experiment.

Voltage-Clamp: Hold the membrane potential at a specific voltage (e.g., -60 mV) and

record the currents. Apply voltage steps or ramps to study voltage-gated channels.

Current-Clamp: Inject a known amount of current and record the changes in membrane

potential.

Drug Application:

Record a stable baseline of cellular activity for several minutes.

Apply BMS-764459 at the desired concentration using the perfusion system.

Record the cellular response during drug application.

To determine dose-dependency, apply increasing concentrations of BMS-764459.

After recording the effect, wash out the drug with the control extracellular solution and

record the recovery.

4. Data Analysis

Analyze the recorded currents or voltage traces using appropriate software (e.g., pCLAMP,

AxoGraph).

Measure parameters such as current amplitude, channel open probability, and changes in

membrane potential.

Construct dose-response curves to determine the EC50 or IC50 of BMS-764459 for its effect

on specific ion channels.

Perform statistical analysis to determine the significance of the observed effects.
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Expected Outcomes and Troubleshooting
Activation of Non-selective Cation Channels: GPR120 activation leading to increased

intracellular Ca2+ may activate Ca2+-activated non-selective cation channels (e.g., TRP

channels), resulting in an inward current and membrane depolarization.

Modulation of K+ Channels: The increase in intracellular Ca2+ can also activate Ca2+-

activated K+ channels (e.g., BK, SK channels), leading to an outward current and membrane

hyperpolarization.

No Response:

Confirm GPR120 expression in the cell line using techniques like qPCR or

immunocytochemistry.

Verify the activity of the BMS-764459 compound.

Ensure the integrity of the whole-cell patch and the stability of the recording.

Run-down of Currents: The activity of some ion channels can decrease over time in the

whole-cell configuration. Include ATP and GTP in the intracellular solution to minimize this

effect.

Conclusion
These application notes provide a framework for investigating the electrophysiological effects of

the GPR120 agonist BMS-764459. By employing patch-clamp techniques, researchers can

gain valuable insights into how GPR120 activation modulates ion channel function and cellular

excitability. This information is critical for understanding the physiological roles of GPR120 and

for the development of novel therapeutics targeting this receptor. The provided protocols and

reference data will aid in the design and execution of robust and informative electrophysiology

experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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